molecular formula C19H16N2O5 B13988823 Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate

Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate

Cat. No.: B13988823
M. Wt: 352.3 g/mol
InChI Key: ZHNMJOOJCPMUQE-UHFFFAOYSA-N
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Description

Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a naphthalene ring, a nitrophenyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate typically involves a multi-component condensation reaction. One common method involves the reaction of 2-naphthol, an aromatic aldehyde, and methyl carbamate in the presence of a catalyst. Various catalysts can be used, including magnesium hydrogen sulfate, Brønsted acidic ionic liquids, and cerium (IV) sulfate tetrahydrate . The reaction is usually carried out under solvent-free conditions, which makes it environmentally friendly and efficient.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. The use of solid acid catalysts, such as magnesium hydrogen sulfate, allows for the efficient and high-yield production of the compound. The reaction conditions are optimized to ensure short reaction times and easy workup procedures .

Chemical Reactions Analysis

Types of Reactions

Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The carbamate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate involves its interaction with various molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo redox reactions, which contribute to its biological activity. The exact molecular pathways depend on the specific application and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2-hydroxynaphthalen-1-yl)(phenyl)methylcarbamate
  • Methyl (2-hydroxynaphthalen-1-yl)(aryl)methylcarbamate

Uniqueness

Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

methyl N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]carbamate

InChI

InChI=1S/C19H16N2O5/c1-26-19(23)20-18(13-6-4-7-14(11-13)21(24)25)17-15-8-3-2-5-12(15)9-10-16(17)22/h2-11,18,22H,1H3,(H,20,23)

InChI Key

ZHNMJOOJCPMUQE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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